Pteroside D

Vue d'ensemble

Description

Pteroside D is a naturally occurring compound found in various species of the Pteridaceae family, particularly in ferns such as Pteridium aquilinum and Pteris multifida . It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond . This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Pteroside D typically involves the extraction from plant sources. The process begins with the collection of the plant material, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction using solvents such as methanol or ethanol . The extract is concentrated and purified using chromatographic techniques like silica gel column chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in certain ferns. the extraction process can be scaled up by optimizing solvent extraction and purification methods. The use of advanced chromatographic techniques ensures the isolation of this compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Pteroside D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .

Applications De Recherche Scientifique

Pteroside D has several scientific research applications:

Mécanisme D'action

The mechanism of action of Pteroside D involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparaison Avec Des Composés Similaires

Pteroside D is part of a larger group of compounds known as pterosins and pterosides. Similar compounds include:

Pteroside A: Similar in structure but differs in the glycosidic linkage and biological activity.

Pteroside B: Another glycoside with distinct pharmacological properties.

Pterosin C: Known for its cytotoxic activity against cancer cells.

Uniqueness of this compound: this compound stands out due to its specific glycosidic linkage and the unique combination of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects .

Activité Biologique

Pteroside D, a compound derived from the bracken fern Pteridium aquilinum, has garnered attention for its diverse biological activities. This article explores the chemical properties, biological effects, and potential therapeutic applications of this compound based on a review of current literature.

Chemical Structure and Properties

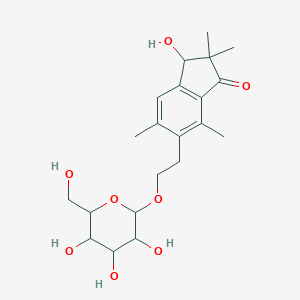

This compound is classified as a glycoside, specifically a pteroside, with the molecular formula and a molecular weight of 402.46 g/mol. Its structure features a glucopyranose moiety linked to an aglycone, which contributes to its biological activity. The compound's specific rotation has been reported as in methanol, indicating its optical activity and purity .

1. Antidiabetic Effects

Research indicates that pterosides, including this compound, exhibit potential antidiabetic properties. A study assessed the impact of various pterosins and their glycosides on glucose uptake in C2C12 myocytes. While this compound was not specifically highlighted in all studies, related compounds demonstrated significant effects on enhancing glucose uptake in muscle cells, suggesting potential applications in managing diabetes .

2. Neuroprotective Properties

This compound has been implicated in neuroprotection, particularly concerning Alzheimer's disease (AD). A study found that pterosins could inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides associated with AD. This compound derivatives were shown to cross the blood-brain barrier effectively and reduce Aβ peptide secretion from neuroblastoma cells . This multitarget approach highlights the compound's potential as a scaffold for developing therapeutic agents for AD.

3. Antioxidant Activity

The antioxidant capacity of this compound has been explored in various contexts. Compounds derived from Pteridium aquilinum have been shown to mitigate oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cellular integrity against oxidative damage . This activity is particularly relevant in conditions where oxidative stress is a contributing factor to disease progression.

Case Studies and Research Findings

Several studies have focused on the biological activities of pterosides:

- Antidiabetic Study : In an intestinal glucose uptake assay, pterosins were assessed for their ability to enhance glucose absorption. Although some compounds were found inactive at concentrations of 300 µM, they laid the groundwork for further exploration into their mechanisms of action .

- Neuroprotection Against AD : In vitro studies demonstrated that this compound could inhibit key enzymes linked to AD pathology without inducing cellular toxicity, marking it as a promising candidate for further drug development .

Comparative Analysis of Pterosides

The following table summarizes key findings related to the biological activities of various pterosides:

| Pteroside | Activity | IC50 / EC50 Values | Notes |

|---|---|---|---|

| This compound | Antidiabetic | Not specified | Related compounds enhance glucose uptake |

| Pterosin B | BACE1 Inhibition | 29.6 µM | Potential AD therapeutic scaffold |

| Pterosin A | Antioxidant | Not specified | Protects against oxidative stress |

| Rhedynosine C | Smooth Muscle Relaxation | EC50 = 1.3 µM | Significant relaxant effect on smooth muscle |

Propriétés

IUPAC Name |

3-hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-9-7-12-14(19(27)21(3,4)18(12)26)10(2)11(9)5-6-28-20-17(25)16(24)15(23)13(8-22)29-20/h7,13,15-18,20,22-26H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGWHBZURNWRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35943-38-5 | |

| Record name | Pteroside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has Pteroside D been found in nature?

A2: this compound, along with other Pterisode derivatives, has been isolated from the aerial parts of Cryptogramma crispa, commonly known as Parsley fern []. Interestingly, this is the first investigation into the natural products of Cryptogramma crispa, despite its long history and suspected role in horse poisoning []. Additionally, (3S)-Pteroside D has been identified in Coniogramme maxima []. This marks the first reported instance of these compounds being isolated from the Coniogramme genus [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.